(1S,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL: is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups, along with bromine and fluorine substituents on the aromatic ring, makes it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-bromo-5-fluoroacetophenone.
Reduction: The ketone group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The hydroxyl group is then converted to an amino group through a series of reactions involving reagents like ammonia or an amine.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1S,2R) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine substituents on the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 1-(3-bromo-5-fluorophenyl)propan-2-one.
Reduction: 1-(3-bromo-5-fluorophenyl)propan-2-amine.
Substitution: 1-(3-methoxy-5-fluorophenyl)propan-2-OL.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in asymmetric catalysis due to its chiral nature.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers with enhanced stability.
Mechanism of Action
The mechanism by which (1S,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- (1S,2R)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(3-bromo-4-fluorophenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(3-bromo-5-chlorophenyl)propan-2-OL
Uniqueness:
- Substituent Effects: The presence of bromine and fluorine substituents on the aromatic ring imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions.
- Chirality: The specific (1S,2R) configuration provides distinct stereochemical properties, making it valuable in asymmetric synthesis and chiral recognition studies.
Properties
Molecular Formula |
C9H11BrFNO |
---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11BrFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |
InChI Key |
UMGGLXQSZJPMAZ-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC(=C1)Br)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Br)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.